An In-depth Technical Guide to the Structure of Atazanavir Metabolite N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine
An In-depth Technical Guide to the Structure of Atazanavir Metabolite N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine
Authored by: A Senior Application Scientist
For distribution among: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the structure, proposed metabolic formation, and analytical characterization of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, a potential metabolite of the human immunodeficiency virus (HIV) protease inhibitor, Atazanavir. While not extensively documented in publicly available literature, the formation of this mercapturic acid conjugate is a chemically plausible consequence of Atazanavir's biotransformation. This guide synthesizes established principles of drug metabolism, including bioactivation and glutathione conjugation, with the known metabolic pathways of Atazanavir to offer a scientifically grounded framework for understanding and identifying this metabolite. Detailed methodologies for its structural elucidation using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are presented. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who are engaged in the study of Atazanavir and its metabolic fate.
Introduction to Atazanavir and its Metabolism
Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy (cART).[1][2] Its intricate chemical structure provides a high affinity for the active site of the HIV protease, effectively inhibiting the cleavage of viral polyproteins and thus preventing the maturation of new, infectious virions.[3] The metabolism of Atazanavir is extensive and primarily occurs in the liver, mediated largely by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isozyme.[2]
The primary metabolic pathways of Atazanavir include mono- and di-oxygenation.[4] Other documented, albeit minor, biotransformation routes consist of N-dealkylation, hydrolysis, and glucuronidation.[4] These metabolic processes result in a variety of circulating metabolites, some of which may contribute to the drug's overall efficacy or toxicity profile. The formation of reactive intermediates during metabolism is a critical aspect of drug safety assessment, as these species can covalently bind to cellular macromolecules, including proteins and DNA. A key detoxification pathway for such reactive intermediates is conjugation with the endogenous antioxidant, glutathione (GSH).[5]
This guide focuses on a putative metabolite, N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, which is the mercapturic acid derivative resulting from the conjugation of a reactive Atazanavir intermediate with glutathione.
The [4-(2-pyridinyl)benzyl] Moiety of Atazanavir
A crucial structural component of Atazanavir is the [4-(2-pyridinyl)phenyl]methyl group, commonly referred to as the 4-(2-pyridinyl)benzyl moiety.[6][7] This substructure is integral to the drug's interaction with the HIV protease. From a metabolic standpoint, benzylic carbons are known sites of oxidative metabolism.[8] The chemical environment of this specific benzyl group in Atazanavir makes it a plausible site for bioactivation.
Caption: Chemical structure of Atazanavir highlighting the [4-(2-pyridinyl)benzyl] moiety.
Proposed Metabolic Pathway to N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine
The formation of a mercapturic acid derivative suggests a metabolic pathway involving the generation of an electrophilic intermediate that is subsequently detoxified by glutathione.[5] The following sections outline a plausible sequence of events leading to the formation of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine.
Bioactivation at the Benzylic Carbon
The initial and rate-limiting step in this proposed pathway is the oxidation of the benzylic carbon within the [4-(2-pyridinyl)benzyl] moiety of Atazanavir. This reaction is likely catalyzed by CYP450 enzymes, leading to the formation of a benzylic carbocation or a related reactive species. Such bioactivation of benzylic positions is a recognized mechanism in drug metabolism that can lead to the formation of reactive intermediates.[8][9]
Glutathione Conjugation
The resulting electrophilic intermediate is then subject to nucleophilic attack by the thiol group of glutathione (GSH).[10] This conjugation reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in the formation of a stable S-substituted glutathione conjugate.[11][12] This step represents a critical detoxification event, neutralizing the reactive metabolite before it can interact with other cellular components.
Conversion to Mercapturic Acid
The glutathione conjugate is not typically excreted directly but undergoes further enzymatic processing.[5] This involves the sequential cleavage of the glutamate and glycine residues by γ-glutamyltranspeptidase and a dipeptidase, respectively, to yield the corresponding cysteine conjugate.[5] The final step is the N-acetylation of the cysteine conjugate by N-acetyltransferase to form the mercapturic acid, N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, which is then readily excreted in the urine.[13]
Caption: Proposed metabolic pathway for the formation of the target metabolite.
Structural Elucidation and Analytical Methodologies
The definitive identification and structural characterization of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine in biological matrices require a combination of sophisticated analytical techniques. The availability of a deuterated analytical standard for this metabolite is a significant advantage for its quantification.[14]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for the separation of Atazanavir and its metabolites from complex biological samples such as plasma, urine, or liver microsomes.[15][16] A typical HPLC method would utilize a C18 column with a gradient elution program employing a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).[17] The chromatographic conditions must be optimized to achieve adequate resolution of the parent drug, the target metabolite, and other potential metabolites.
Table 1: Example HPLC Parameters for Atazanavir Metabolite Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation of parent drug and metabolites. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | Buffers the mobile phase and aids in ionization for MS detection. |
| Mobile Phase B | Acetonitrile | Provides the necessary organic strength for elution of hydrophobic compounds. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of a wide range of analytes with varying polarities. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI-MS interfaces. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Minimizes band broadening. |
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is indispensable for the sensitive and selective detection and structural elucidation of drug metabolites.[15] Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of Atazanavir and its metabolites.
High-resolution mass spectrometry (HRMS) can provide the accurate mass of the protonated molecule [M+H]+, allowing for the determination of its elemental composition. For N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, the expected protonated molecular ion would be at m/z 330.1225 (C17H19N2O3S+).
Collision-induced dissociation (CID) of the precursor ion will generate a characteristic fragmentation pattern. Key fragment ions would be expected from the cleavage of the thioether bond, the loss of the acetyl group, and fragmentation of the cysteine moiety.[18] The fragmentation of the [4-(2-pyridinyl)benzyl] portion would also provide structural confirmation.
Caption: Conceptual fragmentation pattern for the target metabolite in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides valuable information on molecular weight and fragmentation, NMR spectroscopy is the gold standard for unambiguous structure determination. For the characterization of an isolated or synthesized standard of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, a suite of 1D and 2D NMR experiments would be employed.
-
¹H NMR: The proton NMR spectrum would reveal characteristic signals for the aromatic protons of the pyridinyl and phenyl rings, the benzylic methylene protons, and the protons of the N-acetyl-L-cysteine moiety.[19]
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the covalent linkage between the [4-(2-pyridinyl)benzyl] group and the sulfur atom of the cysteine residue.
Synthesis of an Authentic Standard
The synthesis of an authentic standard of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is crucial for the validation of analytical methods and for definitive structural confirmation. A plausible synthetic route would involve the reaction of N-acetyl-L-cysteine with a reactive derivative of 4-(2-pyridinyl)benzyl alcohol, such as 4-(2-pyridinyl)benzyl bromide, under basic conditions.[20][21] Purification of the final product would likely be achieved through crystallization or preparative HPLC.
Conclusion
The formation of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine as a metabolite of Atazanavir is a scientifically sound hypothesis based on established principles of drug metabolism. Bioactivation of the [4-(2-pyridinyl)benzyl] moiety to a reactive electrophile, followed by detoxification via the mercapturic acid pathway, represents a plausible metabolic fate. The analytical methodologies outlined in this guide, including HPLC, MS, and NMR, provide a robust framework for the identification, characterization, and quantification of this metabolite. Further investigation into the formation of this and other GSH-derived metabolites of Atazanavir is warranted to gain a more complete understanding of its disposition and to assess any potential toxicological implications.
References
-
Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. (2022). MDPI. Available at: [Link]
- Inversion of enantioselectivity in glutathione conjugation of 9,10-dihydrobenzo[a]pyrene 7,8-oxide in hepatic cytosol of rats following induction of hepatic hyperplastic nodules by chemical carcinogens. (n.d.). PubMed.
- Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjug
-
Mercapturic Acids. (n.d.). International Society for the Study of Xenobiotics. Available at: [Link]
-
Glutathione-Mediated Conjugation of Anticancer Drugs. (2022). Encyclopedia.pub. Available at: [Link]
-
Formation of mercapturic acid. Glutathione S–transferase (1) catalyzes... (n.d.). ResearchGate. Available at: [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (2021). MDPI. Available at: [Link]
-
Mercapturic acid. (n.d.). Wikipedia. Available at: [Link]
-
Conjugation With Glutathione and Mercapturic Acid Formation. (n.d.). Biotransformation of Drugs. Available at: [Link]
-
ATAZANAVIR. (n.d.). precisionFDA. Available at: [Link]
-
Chemical structure of atazanavir. (n.d.). ResearchGate. Available at: [Link]
- Glutathione Conjugation. (n.d.). University of California, Davis.
- Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide. (n.d.). PubMed.
-
Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. (n.d.). PMC. Available at: [Link]
- Detection of Drug Bioactivation in Vivo: Mechanism of Nevirapine− Albumin Conjugate Formation in Patients. (2013).
-
Benzylmercapturic acid. (n.d.). PubChem. Available at: [Link]
-
ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]
-
CONJUGATION WITH GLUTATHIONE & MERCAPTURIC ACID FORMATION. (2021). YouTube. Available at: [Link]
- Bioactivation of drugs: risk and drug design. (n.d.). PubMed.
-
Atazanavir. (n.d.). PubChem. Available at: [Link]
-
Atazanavir. (n.d.). Wikipedia. Available at: [Link]
-
Proposed atazanavir metabolite pathways (major and minor) commonly... (n.d.). ResearchGate. Available at: [Link]
-
Development and Validation of RP-HPLC method for Simultaneous estimation of A. (2012). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
- N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025). Pharmagrade.
-
Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. (2021). MDPI. Available at: [Link]
- A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. (2015).
-
S-benzyl-L-cysteine. (n.d.). PubChem. Available at: [Link]
-
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine. (n.d.). Omsynth Lifesciences. Available at: [Link]
- Role of the sulfhydryl group on the gas phase fragmentation reactions of protonated cysteine and cysteine containing peptides. (n.d.).
- 1 H and 13 C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and... (n.d.).
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances. Available at: [Link]
- Synthesis of S-benzyl-thiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in the r
-
Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. (2019). PMC. Available at: [Link]
- (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2020).
Sources
- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atazanavir - Wikipedia [en.wikipedia.org]
- 3. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. issx.org [issx.org]
- 12. researchgate.net [researchgate.net]
- 13. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 14. omsynth.com [omsynth.com]
- 15. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 21. mdpi.com [mdpi.com]
